6-(4-Methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3,4]thiadiazole core substituted with a 4-methoxyphenyl group. The presence of both nitrogen and sulfur atoms in the ring system contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the condensation of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-ylamine with appropriate bromo ketones. One common method includes refluxing the thiadiazole amine with 4-methoxyphenacyl bromide in ethanol as the solvent . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms in the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-(4-Methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, leading to the suppression of cancer cell proliferation . Additionally, the compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole
- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
- 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
6-(4-Methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole stands out due to its methoxyphenyl substitution, which enhances its biological activity and selectivity. This substitution pattern contributes to its unique pharmacological profile, making it a promising candidate for further drug development and research.
Properties
Molecular Formula |
C11H9N3OS |
---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H9N3OS/c1-15-9-4-2-8(3-5-9)10-6-14-11(13-10)16-7-12-14/h2-7H,1H3 |
InChI Key |
BRSDQKHFAFJVBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)SC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.